

An In-depth Technical Guide to the Discovery and Isolation of 24-Methylcholesterol

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Compound of Interest		
Compound Name:	24-Methylcholesterol	
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Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **24-Methylcholesterol** (ergosta-5,24(28)-dien-3 β -ol), a significant phytosterol with diverse biological activities and applications as a precursor for pharmaceutical synthesis. This document details the historical context of its discovery, outlines detailed experimental protocols for its extraction and purification from various natural sources, and presents its physicochemical and spectral data in a structured format. Furthermore, this guide illustrates key biological pathways, including its biosynthesis and its role in signaling cascades, through detailed diagrams to support further research and development.

Discovery and Significance

24-Methylcholesterol, also known by synonyms such as 24-Methylenecholesterol, Chalinasterol, and Ostreasterol, was first isolated in 1959 by Barbier et al. from honeybees (Apis mellifera L.)[1]. This was shortly followed by its identification in the pollen of various plants in 1960, establishing its prevalence in the plant kingdom[2]. Initially identified as a key sterol in pollen, it is now known to be present in a variety of organisms, including fungi, marine invertebrates, and algae[3][4].

The significance of **24-Methylcholesterol** extends from its fundamental role in biological systems to its potential in pharmaceutical applications. It is a crucial precursor for the



biosynthesis of bioactive withanolides and physalins, compounds that have demonstrated anticancer and neuroprotective properties[3]. Moreover, **24-Methylcholesterol** and its derivatives have been shown to act as agonists for Liver X Receptors (LXRs), nuclear receptors that are master regulators of cholesterol homeostasis, inflammation, and lipid metabolism[5]. This interaction highlights its potential as a therapeutic agent or a lead compound in drug discovery programs targeting metabolic and inflammatory diseases.

Physicochemical and Spectral Data

The accurate identification and characterization of **24-Methylcholesterol** are paramount for research and development. The following tables summarize its key physical, chemical, and spectral properties.

Table 1: Physicochemical Properties of 24-

Methylcholesterol

Property	Value	Source
Molecular Formula	C ₂₈ H ₄₆ O	[PubChem][6]
Molecular Weight	398.7 g/mol	[PubChem][6]
IUPAC Name	(3S,8S,9S,10R,13R,14S,17R)- 10,13-dimethyl-17-[(2R)-6- methyl-5-methylideneheptan-2- yl]-2,3,4,7,8,9,11,12,14,15,16, 17-dodecahydro-1H- cyclopenta[a]phenanthren-3-ol	[PubChem][6]
CAS Number	474-63-5	[PubChem][6]
Physical Description	Solid	[PubChem][6]
XLogP3	8.6	[PubChem][6]
Topological Polar Surface Area	20.2 Ų	[PubChem][6]
Complexity	659	[PubChem][6]



Table 2: 13C NMR Spectral Data of 24-Methylcholesterol

(in CDCl₃)

(IN CDCI3)					
Carbon Atom	Chemical Shift (δ , ppm)	Carbon Atom	Chemical Shift (δ , ppm)		
1	37.3	15	24.3		
2	31.7	16	28.3		
3	71.8	17	56.2		
4	42.3	18	11.9		
5	140.8	19	19.4		
6	121.7	20	40.3		
7	31.9	21	19.0		
8	31.9	22	34.0		
9	50.2	23	31.0		
10	36.5	24	156.9		
11	21.1	25	33.8		
12	39.8	26	22.0		
13	42.3	27	21.9		
14	56.8	28	106.0		
Data sourced from					

Data sourced from

McInnes et al.[7]

Experimental Protocols for Isolation and Purification

The isolation of **24-Methylcholesterol** from natural sources typically involves saponification to hydrolyze sterol esters, followed by solvent extraction and chromatographic purification. The specific conditions may vary depending on the source material.



General Protocol for Sterol Extraction

- Sample Preparation: The biological material (e.g., fungal mycelia, freeze-dried marine invertebrate tissue, or plant pollen) is homogenized or ground to a fine powder to increase the surface area for extraction.
- Saponification (Alkaline Hydrolysis): The prepared sample is refluxed or incubated at an elevated temperature (typically 60-80°C) with a solution of potassium hydroxide (KOH) in methanol or ethanol[3][8]. This step cleaves ester linkages, liberating free sterols.
- Solvent Extraction: After saponification and cooling, the mixture is partitioned with a nonpolar solvent such as n-hexane or petroleum ether. The sterols, being lipophilic, will preferentially move into the organic phase[3]. This step is often repeated multiple times to ensure complete extraction.
- Purification: The crude lipid extract is concentrated under reduced pressure. Further
 purification is achieved through chromatographic techniques. Column chromatography using
 silica gel or alumina is common. For higher purity, High-Performance Liquid Chromatography
 (HPLC) or preparative Thin-Layer Chromatography (TLC) can be employed[9][10].

Example Protocol: Extraction from Fungal Mycelia

This protocol is adapted from methods described for the extraction of sterols from fungal biomass[3][8].

- Harvesting: Fungal mycelia from liquid culture are harvested by filtration.
- Saponification: The mycelia are resuspended in a 20% (w/v) KOH-methanol solution and incubated at 60°C for 4 hours[3].
- Extraction: After cooling, an equal volume of n-hexane is added to the saponified mixture and vortexed thoroughly. The hexane layer is collected, and the extraction is repeated three times[3].
- Derivatization and Analysis: The pooled hexane extracts are evaporated to dryness. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the residue is derivatized, for



example, by silylation with BSTFA (bis(trimethylsilyl)trifluoroacetamide), to increase volatility[3].

Example Protocol: Extraction from Marine Invertebrates

This protocol is a generalized procedure based on methods for isolating secondary metabolites from marine invertebrates[4][9].

- Lyophilization and Extraction: The marine invertebrate tissue is freeze-dried and then extracted with a solvent system such as methanol/chloroform (1:1 v/v).
- Solvent Partitioning: The crude extract is partitioned between n-hexane and methanol/water.
 The less polar sterols will be concentrated in the n-hexane fraction.
- Chromatographic Purification: The n-hexane fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by TLC.
- Fine Purification: Fractions containing **24-Methylcholesterol** are further purified by reversed-phase HPLC to yield the pure compound.

Analytical Characterization Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **24-Methylcholesterol**. After derivatization (e.g., silylation), the compound can be separated from other sterols based on its retention time and identified by its characteristic mass spectrum. The mass spectrum of the TMS-derivatized **24-Methylcholesterol** typically shows characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H and 13 C NMR are indispensable for the structural elucidation of **24-Methylcholesterol**. The 13 C NMR data presented in Table 2 provides a fingerprint for the identification of this compound. The signals at δ 156.9 ppm and δ 106.0 ppm are characteristic of the C-24 and C-28 carbons of the exocyclic methylene group, respectively[7].

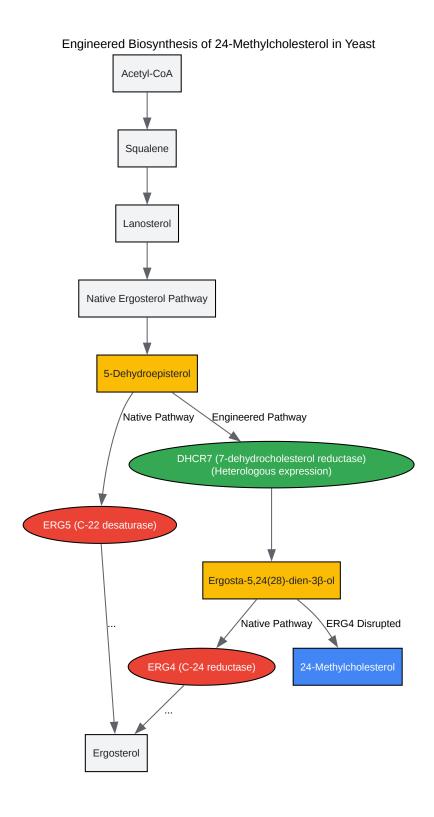


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Biological Pathways and Relationships Engineered Biosynthesis of 24-Methylcholesterol in Yeast

Saccharomyces cerevisiae has been engineered to produce **24-Methylcholesterol**, providing a sustainable alternative to extraction from natural sources. This is achieved by modifying the native ergosterol biosynthesis pathway.





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Caption: Engineered pathway for 24-Methylcholesterol production in yeast.

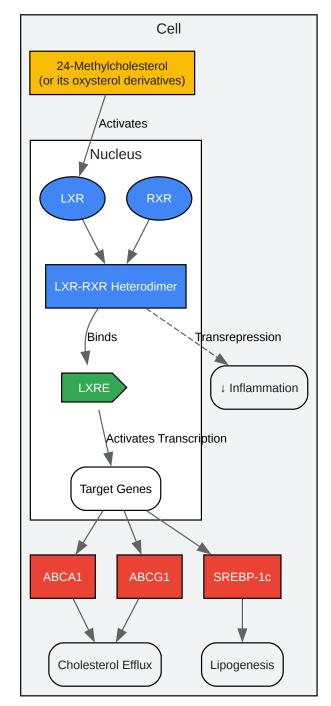


This engineered pathway involves the disruption of the ERG5 gene, which prevents the conversion of 5-dehydroepisterol towards ergosterol, and the introduction of a heterologous 7-dehydrocholesterol reductase (DHCR7) to produce an intermediate. Subsequent disruption of the ERG4 gene prevents the reduction of the C-24(28) double bond, leading to the accumulation of **24-Methylcholesterol**[3].

24-Methylcholesterol in LXR Signaling Pathway

24-Methylcholesterol and its oxidized derivatives can act as endogenous ligands for Liver X Receptors (LXRs). LXRs are nuclear receptors that play a pivotal role in regulating cholesterol metabolism, fatty acid synthesis, and inflammation. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.





24-Methylcholesterol in LXR Signaling

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Caption: LXR signaling pathway activated by 24-Methylcholesterol derivatives.



Activation of LXR by ligands such as derivatives of **24-Methylcholesterol** leads to the upregulation of genes like ABCA1 and ABCG1, which promote cholesterol efflux from cells, and SREBP-1c, a key regulator of fatty acid synthesis[6][11][12]. LXRs also exert anti-inflammatory effects through the transrepression of inflammatory genes.

Conclusion

24-Methylcholesterol is a phytosterol of considerable scientific and pharmaceutical interest. This guide has provided a detailed overview of its discovery, methods for its isolation and characterization, and its role in key biological pathways. The experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, biotechnology, and drug development, facilitating further investigation into the promising applications of this molecule.

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